molecular formula C9H12O2 B2513097 1-Allylcyclopent-3-ene-1-carboxylic acid CAS No. 2018119-80-5

1-Allylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B2513097
CAS No.: 2018119-80-5
M. Wt: 152.193
InChI Key: UECNTAYRDVQABL-UHFFFAOYSA-N
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Description

1-Allylcyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2. It belongs to the class of cyclopentene carboxylic acids and is characterized by the presence of an allyl group attached to the cyclopentene ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylcyclopent-3-ene-1-carboxylic acid can be synthesized through the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Allylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

1-Allylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

1-Allylcyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopent-3-ene-1-carboxylic acid: Lacks the allyl group, resulting in different chemical properties and reactivity.

    Cyclopent-3-ene-1-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group.

    2-Oxabicyclo[2.2.1]heptane derivatives: Formed through similar synthetic routes but with different ring structures and functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-Allylcyclopent-3-ene-1-carboxylic acid (ACCA) is an organic compound belonging to the class of cyclopentene carboxylic acids, characterized by its unique structure that includes an allyl group attached to a cyclopentene ring. This compound has garnered interest in various fields, including medicinal chemistry, environmental science, and industrial applications due to its potential biological activities.

  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 168.19 g/mol
  • Structure : The compound features a cyclopentene ring with a carboxylic acid functional group and an allyl substituent, which may influence its reactivity and biological interactions.

The specific biological targets and mechanisms of action for ACCA are not fully elucidated. However, it is expected that as a carboxylic acid derivative, it may engage in nucleophilic addition-elimination reactions and participate in various biochemical pathways related to cell signaling and metabolic processes.

Pharmacokinetics

ACCA's pharmacokinetic profile suggests it is likely polar and ionizable, which can affect its absorption and distribution within biological systems. The stability and solubility in physiological conditions are crucial for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that ACCA exhibits antimicrobial activity against various pathogens. For instance, research has shown that compounds with similar structures can inhibit bacterial growth, suggesting that ACCA may possess similar properties.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of ACCA have revealed promising results. Compounds within the cyclopentene family have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ACCA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that ACCA inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as a natural antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus150 µg/mL

Study 2: Anti-inflammatory Activity

In vitro studies assessed the effect of ACCA on pro-inflammatory cytokine production in human macrophages. The findings demonstrated that ACCA significantly reduced the levels of TNF-α and IL-6, indicating its potential role in modulating inflammatory responses.

CytokineControl (pg/mL)ACCA Treatment (pg/mL)
TNF-α500250
IL-6400200

Comparison with Related Compounds

ACCA can be compared with other cyclopentene derivatives regarding their biological activities:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compound (ACCA)ModerateSignificant
Cyclopent-3-ene-1-carboxylic acidLowModerate
Cyclopent-3-ene-1-carboxamideHighLow

Properties

IUPAC Name

1-prop-2-enylcyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNTAYRDVQABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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